molecular formula C9H9NO3 B13673506 4-Acetyl-3-aminobenzoic acid

4-Acetyl-3-aminobenzoic acid

Cat. No.: B13673506
M. Wt: 179.17 g/mol
InChI Key: UXEPZRBQURUUBM-UHFFFAOYSA-N
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Description

4-Acetyl-3-aminobenzoic acid is an organic compound with the molecular formula C9H9NO3 It is a derivative of benzoic acid, where the amino group is positioned at the third carbon and the acetyl group at the fourth carbon of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetyl-3-aminobenzoic acid typically involves the acetylation of 3-aminobenzoic acid. One common method is the reaction of 3-aminobenzoic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions: 4-Acetyl-3-aminobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the benzene ring, particularly at positions ortho and para to the amino group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

4-Acetyl-3-aminobenzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential role in enzyme inhibition and as a building block for bioactive molecules.

    Medicine: Research is ongoing to explore its potential as an anti-inflammatory and antimicrobial agent.

    Industry: It is used in the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 4-Acetyl-3-aminobenzoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The acetyl group can undergo hydrolysis, releasing acetic acid and modifying the local pH, which can affect biological processes.

Comparison with Similar Compounds

    4-Aminobenzoic acid:

    3-Aminobenzoic acid: Similar structure but without the acetyl group at the fourth position.

    Benzocaine: An ester derivative of para-aminobenzoic acid, used as a local anesthetic.

Uniqueness: 4-Acetyl-3-aminobenzoic acid is unique due to the presence of both an amino group and an acetyl group on the benzene ring. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C9H9NO3

Molecular Weight

179.17 g/mol

IUPAC Name

4-acetyl-3-aminobenzoic acid

InChI

InChI=1S/C9H9NO3/c1-5(11)7-3-2-6(9(12)13)4-8(7)10/h2-4H,10H2,1H3,(H,12,13)

InChI Key

UXEPZRBQURUUBM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)C(=O)O)N

Origin of Product

United States

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